molecular formula C34H47N9O8S B14245959 H-Arg-Tyr-Trp-Met-Ser-OH CAS No. 244181-62-2

H-Arg-Tyr-Trp-Met-Ser-OH

Cat. No.: B14245959
CAS No.: 244181-62-2
M. Wt: 741.9 g/mol
InChI Key: TXHBCJXIZMCQKC-BLVAWXTGSA-N
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Description

The compound H-Arg-Tyr-Trp-Met-Ser-OH is a peptide consisting of five amino acids: arginine, tyrosine, tryptophan, methionine, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Tyr-Trp-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers . These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Tyr-Trp-Met-Ser-OH can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for substitution reactions involving amino groups.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups attached to the amino groups.

Scientific Research Applications

H-Arg-Tyr-Trp-Met-Ser-OH has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Serves as a substrate for enzymes like proteases, aiding in the study of enzyme kinetics and specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Arg-Tyr-Trp-Met-Ser-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, or other proteins through:

    Hydrogen bonding: The hydroxyl group of serine and the phenol group of tyrosine can form hydrogen bonds.

    Hydrophobic interactions: The aromatic rings of tyrosine and tryptophan can participate in hydrophobic interactions.

    Electrostatic interactions: The positively charged guanidinium group of arginine can interact with negatively charged residues.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Tyr-Trp-Met-OH: Lacks the serine residue, which may affect its solubility and interaction with other molecules.

    H-Arg-Tyr-Trp-Met-Ser-NH2: The C-terminal amide modification can influence its stability and biological activity.

    H-Arg-Tyr-Trp-Met-Ser-Gly-OH: Addition of glycine can alter its flexibility and overall conformation.

Uniqueness

H-Arg-Tyr-Trp-Met-Ser-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic residues allows it to participate in a wide range of interactions, making it versatile for various applications.

Properties

CAS No.

244181-62-2

Molecular Formula

C34H47N9O8S

Molecular Weight

741.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H47N9O8S/c1-52-14-12-25(30(47)43-28(18-44)33(50)51)40-32(49)27(16-20-17-39-24-7-3-2-5-22(20)24)42-31(48)26(15-19-8-10-21(45)11-9-19)41-29(46)23(35)6-4-13-38-34(36)37/h2-3,5,7-11,17,23,25-28,39,44-45H,4,6,12-16,18,35H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,47)(H,50,51)(H4,36,37,38)/t23-,25-,26-,27-,28-/m0/s1

InChI Key

TXHBCJXIZMCQKC-BLVAWXTGSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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